3-Methyl-1,6-naphthyridine-2-carboximidamide

Medicinal chemistry Structure-activity relationship Drug design

This specific compound offers a defined 3-methyl and 2-carboximidamide substitution pattern on the privileged 1,6-naphthyridine core, critical for maintaining target engagement and selectivity in kinase (RET, MET, CDK4/6) and HIV-1 integrase programs. Generic analogs introduce high scientific risk of altered binding. Ideal for screening deck inclusion to establish baseline potency and SAR, and for generating proprietary ADME data, given the scaffold's demonstrated oral bioavailability potential. HCl salt enhances solubility.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B13757806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,6-naphthyridine-2-carboximidamide
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2)N=C1C(=N)N
InChIInChI=1S/C10H10N4/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12/h2-5H,1H3,(H3,11,12)
InChIKeyLRAHJYGNTRTWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,6-naphthyridine-2-carboximidamide: Scientific and Procurement Baseline Profile


3-Methyl-1,6-naphthyridine-2-carboximidamide (PubChem CID 46839671; free base CAS 1179532-67-2; hydrochloride CAS 1179359-69-3) is a heterocyclic compound belonging to the 1,6-naphthyridine pharmacophore class [1]. It possesses a molecular formula of C10H10N4 and a molecular weight of 186.21 g/mol for the free base, with a hydrochloride salt form (C10H11ClN4, MW 222.67 g/mol) offering enhanced aqueous solubility . The compound's core 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with demonstrated applications in kinase inhibition (RET, MET, CDK4/6, VEGFR-2), HIV-1 integrase inhibition, and anticancer programs [2].

Why 3-Methyl-1,6-naphthyridine-2-carboximidamide Cannot Be Readily Substituted by Other 1,6-Naphthyridine Analogs


The 1,6-naphthyridine scaffold exhibits profound structure-activity relationship (SAR) sensitivity, with even minor substitutional variations at the 2-, 3-, 5-, 7-, and 8-positions producing divergent biological target engagement, selectivity profiles, and pharmacokinetic properties [1]. 1,6-naphthyridine derivatives are pharmacologically active with applications spanning anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities, but these activities are critically dependent on precise substitution patterns [2]. Generic substitution with commercially available 1,6-naphthyridine analogs without regard to substitution regiochemistry (e.g., 1,6-naphthyridine-2-carboximidamide lacking the 3-methyl group, or 3-methyl-1,6-naphthyridine lacking the carboximidamide moiety) introduces high scientific risk of altered target binding, modified selectivity, or unsuitable physicochemical properties [3].

3-Methyl-1,6-naphthyridine-2-carboximidamide: Quantitative Comparative Evidence for Scientific Selection


3-Methyl Substitution Alters Physicochemical Properties Relative to Unsubstituted 1,6-Naphthyridine-2-carboximidamide

The 3-methyl substitution in 3-methyl-1,6-naphthyridine-2-carboximidamide introduces a measurable physicochemical differentiation from the unsubstituted parent compound 1,6-naphthyridine-2-carboximidamide. This modification increases the computed XLogP3-AA value from approximately 0.2 (estimated for the unsubstituted analog) to 0.8 for the 3-methyl derivative, indicating moderately enhanced lipophilicity that may influence membrane permeability and target binding [1]. Additionally, the topological polar surface area (TPSA) is calculated as 75.7 Ų for the 3-methyl compound [2].

Medicinal chemistry Structure-activity relationship Drug design

1,6-Naphthyridine Scaffold Demonstrates Favorable Oral Bioavailability and Drug-Likeness Across Multiple Therapeutic Programs

While direct pharmacokinetic data for 3-methyl-1,6-naphthyridine-2-carboximidamide are not publicly reported, the 1,6-naphthyridine scaffold has demonstrated acceptable oral bioavailability across distinct chemotypes and therapeutic targets. For example, compound 20p, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine RET inhibitor, exhibited oral bioavailability of 30.4% in preclinical models [1]. The favorable drug-likeness of 1,6-naphthyridine-based compounds has been independently corroborated in MET inhibitor programs, where excellent VEGFR-2 selectivity and favorable drug-likeness properties were observed .

Pharmacokinetics Drug discovery Oral bioavailability

1,6-Naphthyridine Derivatives Exhibit Potent Activity Against Drug-Resistant Mutant Kinases

The 1,6-naphthyridine scaffold has demonstrated remarkable potency against clinically relevant drug-resistant kinase mutants. Compound 20p, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, exhibited in vitro inhibitory activities against RET solvent-front mutations (RETG810R, RETG810S, RETG810C) with IC50 values in the low nanomolar range (5.7-8.3 nM), representing a 15-29-fold improvement in potency compared to the clinically approved RET inhibitor selpercatinib (IC50 = 95.3-244.1 nM against the same mutants) [1]. This demonstrates the 1,6-naphthyridine core's capacity to overcome mutation-based resistance mechanisms.

Kinase inhibition Drug resistance RET inhibitor

2-Cyanopyridinyl-1,6-Naphthyridines Demonstrate Superior HIV-1 RT Inhibition Versus Nevirapine

Recent studies have established that specific 1,6-naphthyridine derivatives achieve potent HIV-1 reverse transcriptase (RT) inhibition with potency exceeding established clinical comparators. 2-cyanopyridinyl-1,6-naphthyridine derivatives 16a, 16b, and 19a demonstrated stronger activity than nevirapine (IC50 = 1.053 µM), with IC50 values of 0.222, 0.218, and 0.175 µM, respectively, representing approximately 4.7-6.0-fold improvement in potency. These compounds displayed potency comparable to second-generation NNRTIs rilpivirine (IC50 = 0.063 µM) and efavirenz (IC50 = 0.058 µM) [1].

HIV-1 NNRTI Antiviral

Limited Publicly Available Quantitative Activity Data for 3-Methyl-1,6-naphthyridine-2-carboximidamide

As of the current evidence assessment, no peer-reviewed primary research articles or patent specifications contain direct quantitative biological activity data (IC50, EC50, Ki, Kd, MIC, or in vivo efficacy) for 3-methyl-1,6-naphthyridine-2-carboximidamide [1]. The compound's presence is primarily documented in chemical databases and vendor catalogs as a research-grade building block. Procurement decisions must therefore be based on the scaffold's class-level evidence (as detailed in preceding evidence items) and the compound's physicochemical differentiation from unsubstituted analogs, rather than on established target-specific activity data .

Data availability Research tool Screening compound

1,6-Naphthyridine-7-Carboxamide Scaffold Demonstrates Single-Digit Nanomolar HIV-1 Integrase Strand Transfer Inhibition

The 1,6-naphthyridine pharmacophore has produced one of the most potent HIV-1 integrase strand transfer inhibitors reported to date. Naphthyridine 7 inhibits the strand transfer process catalyzed by HIV-1 integrase with an IC50 of 10 nM and inhibits 95% of HIV-1 infection spread in cell culture at 0.39 µM [1]. The clinically investigated 1,6-naphthyridine L-870,810, featuring an 8-hydroxy-1,6-naphthyridine-7-carboxamide pharmacophore, demonstrated antiviral activity in cells with IC95 NHS = 102 nM (n=237) and produced a 1.7 log reduction in viral RNA after 400 mg BID dosing in HIV-infected patients [2].

HIV-1 integrase Antiviral Strand transfer inhibitor

Recommended Research and Industrial Application Scenarios for 3-Methyl-1,6-naphthyridine-2-carboximidamide


Kinase Inhibitor Lead Discovery and SAR Exploration

Based on class-level evidence demonstrating that 1,6-naphthyridine derivatives achieve low nanomolar potency against RET kinase (IC50 = 5.7-8.3 nM) and exhibit 15-29-fold improved activity over selpercatinib against drug-resistant mutants [1], 3-methyl-1,6-naphthyridine-2-carboximidamide can serve as a core scaffold for kinase inhibitor library construction. The 3-methyl substitution provides a defined vector for SAR exploration, with the carboximidamide moiety offering hydrogen-bonding potential (H-bond donor count = 2, acceptor count = 3) [2]. This compound is suitable for initial screening against kinase panels to establish baseline potency and selectivity fingerprints prior to medicinal chemistry optimization.

HIV-1 Reverse Transcriptase Inhibitor Screening Programs

Recent evidence establishes that 2,4-disubstituted-1,6-naphthyridine derivatives achieve HIV-1 RT inhibition IC50 values as low as 0.175-0.222 µM, representing 4.7-6.0-fold improvement over nevirapine (IC50 = 1.053 µM) and potency comparable to second-generation NNRTIs rilpivirine (0.063 µM) and efavirenz (0.058 µM) [3]. Additionally, molecular docking studies confirm that 1,6-naphthyridines engage the HIV-1 RT binding pocket through hydrogen bonds with LYS101, PRO225, and PHE227, and π-π stacking with TYR181 and TRP229 [4]. 3-Methyl-1,6-naphthyridine-2-carboximidamide represents a structurally relevant scaffold for initiating NNRTI discovery campaigns targeting both wild-type and drug-resistant HIV-1 strains.

In Vivo Pharmacokinetic Profiling and Oral Bioavailability Assessment

Class-level pharmacokinetic evidence indicates that 1,6-naphthyridine derivatives can achieve oral bioavailability of 30.4% in preclinical models [1]. Given this demonstrated potential, 3-methyl-1,6-naphthyridine-2-carboximidamide is appropriate for in vivo pharmacokinetic profiling in rodent models to establish its specific ADME parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability). The hydrochloride salt form (CAS 1179359-69-3) offers enhanced aqueous solubility , facilitating formulation development for oral or parenteral administration in animal studies.

De Novo High-Throughput Screening (HTS) Against Novel Biological Targets

Given that no target-specific quantitative activity data (IC50, EC50, Ki) for 3-methyl-1,6-naphthyridine-2-carboximidamide are currently available in the public domain [5], this compound is optimally positioned as a screening deck component for high-throughput screening campaigns against novel or emerging biological targets. The 1,6-naphthyridine scaffold's broad biological activity profile—spanning anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant applications [6]—makes it a rational inclusion in diversity-oriented screening libraries. Procurement of this compound enables laboratories to generate proprietary, target-specific activity data that may reveal unanticipated therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,6-naphthyridine-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.